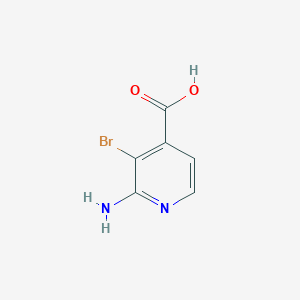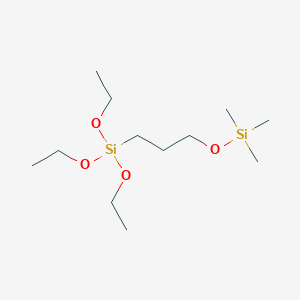
3-(Trimethylsilyloxy)propyltriethoxysilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,8-Dioxa-2,7-disiladecane, 7,7-diethoxy-2,2-dimethyl- is a silicon-containing organic compound. It is characterized by the presence of two silicon atoms, two oxygen atoms, and a decane backbone. This compound is often used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dioxa-2,7-disiladecane, 7,7-diethoxy-2,2-dimethyl- typically involves the reaction of diethoxymethylsilane with a suitable diol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of 3,8-Dioxa-2,7-disiladecane, 7,7-diethoxy-2,2-dimethyl- involves large-scale reactions using continuous flow reactors. This method ensures consistent product quality and allows for efficient scaling up of the production process. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and minimizing impurities.
Analyse Chemischer Reaktionen
Types of Reactions
3,8-Dioxa-2,7-disiladecane, 7,7-diethoxy-2,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the compound into silane derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products
The major products formed from these reactions include various silanol, silane, and substituted silane derivatives. These products have diverse applications in different fields, including materials science and organic synthesis.
Wissenschaftliche Forschungsanwendungen
3,8-Dioxa-2,7-disiladecane, 7,7-diethoxy-2,2-dimethyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of advanced materials and as a reagent in organic synthesis.
Biology: The compound is studied for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents.
Industry: It is used in the production of silicone-based materials, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of 3,8-Dioxa-2,7-disiladecane, 7,7-diethoxy-2,2-dimethyl- involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can influence its reactivity and functionality. The presence of silicon atoms in the structure allows for unique interactions with biological molecules, making it a potential candidate for biomedical applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,7-Diethoxy-4,7-dimethyl-3,8-dioxa-4,7-disiladecane
- 4,7-Dioxa-3,8-disiladecane, 2,2,3,3,8,8,9,9-octamethyl-5- (phenylmethoxy)methyl-
- 1,2-Bis (methyldiethoxysilyl)ethane
Uniqueness
3,8-Dioxa-2,7-disiladecane, 7,7-diethoxy-2,2-dimethyl- is unique due to its specific arrangement of silicon and oxygen atoms, which imparts distinct chemical properties Its ability to undergo various chemical reactions and form stable complexes with metal ions sets it apart from similar compounds
Eigenschaften
CAS-Nummer |
18204-99-4 |
|---|---|
Molekularformel |
C12H30O4Si2 |
Molekulargewicht |
294.53 g/mol |
IUPAC-Name |
triethoxy(3-trimethylsilyloxypropyl)silane |
InChI |
InChI=1S/C12H30O4Si2/c1-7-13-18(14-8-2,15-9-3)12-10-11-16-17(4,5)6/h7-12H2,1-6H3 |
InChI-Schlüssel |
MORUHSGHDJQABD-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](CCCO[Si](C)(C)C)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-Bromo-2-(trifluoromethyl)phenyl]-2-methylpropan-1-one](/img/structure/B15090255.png)
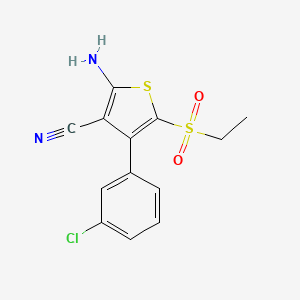
![1-[(2-Bromo-3-fluorophenyl)methyl]azetidine](/img/structure/B15090266.png)
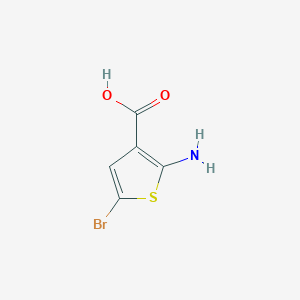
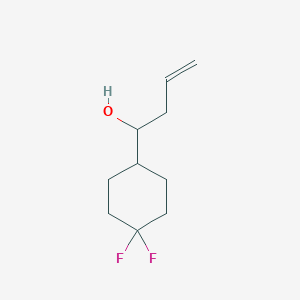
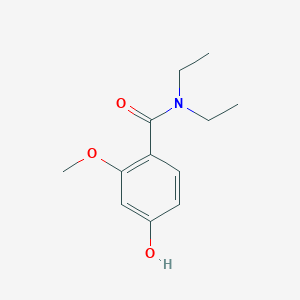
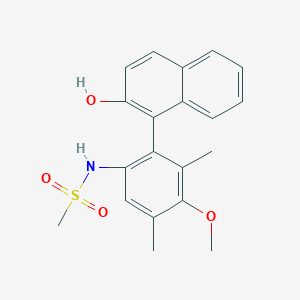
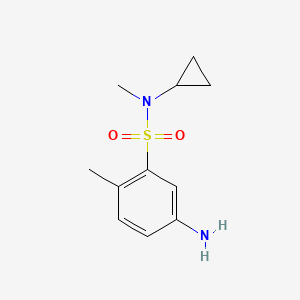
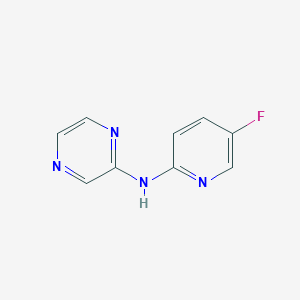
![tert-Butyl 3-bromo-1-(tetrahydrofuran-3-yl)-6,7-dihydro-1H-pyrazolo[4,3-c]-pyridine-5(4H)-carboxylate](/img/structure/B15090298.png)
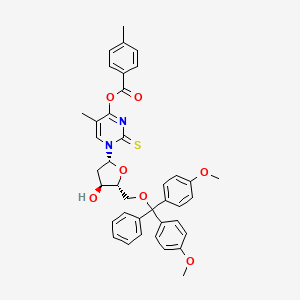
![3-Ethoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-ylamine](/img/structure/B15090310.png)
![1-[4-(5-Chloro-2-methylphenyl)phenyl]ethan-1-amine](/img/structure/B15090325.png)
